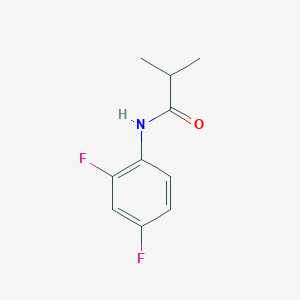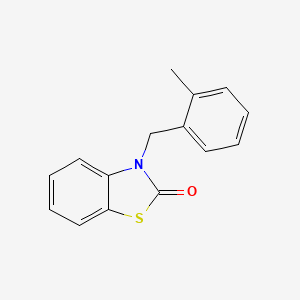
2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione dioxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione dioxime, also known as CINDOX, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione dioxime has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been evaluated for its anticancer, antifungal, and antibacterial activities. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds. In material science, this compound has been studied for its potential applications in the development of sensors and electronic devices.
Mecanismo De Acción
2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione dioxime has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. This compound has also been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. In addition, this compound has been shown to have low toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione dioxime in lab experiments include its high yield of synthesis, low toxicity in normal cells, and potential applications in various fields. The limitations of using this compound in lab experiments include its limited solubility in water and its potential instability in certain conditions.
Direcciones Futuras
There are several future directions for the research on 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione dioxime. One direction is to study its potential applications in the development of new anticancer drugs. Another direction is to study its potential applications in the development of new antifungal and antibacterial agents. Additionally, the synthesis of new derivatives of this compound with improved solubility and stability can be explored. Finally, the potential applications of this compound in material science can be further investigated.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs, materials, and technologies.
Métodos De Síntesis
2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione dioxime can be synthesized using various methods, including the reaction of 4-chlorobenzaldehyde with cyclohexanone, followed by the reaction with hydroxylamine hydrochloride and sodium hydroxide. Another method involves the reaction of 4-chlorobenzaldehyde with indanone, followed by the reaction with hydroxylamine hydrochloride and sodium hydroxide. The yield of this compound using these methods ranges from 60% to 80%.
Propiedades
IUPAC Name |
(NE)-N-[(3E)-2-(4-chlorophenyl)-3-hydroxyiminoinden-1-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-7-5-9(6-8-10)13-14(17-19)11-3-1-2-4-12(11)15(13)18-20/h1-8,13,19-20H/b17-14-,18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAUENXJZVKHQP-UBTQEXSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO)C(C2=NO)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2/C(=N/O)/C(/C(=N\O)/C2=C1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6057487.png)

![N-methyl-2-(4-morpholinyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6057497.png)


![3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol](/img/structure/B6057526.png)
![N-{1-[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B6057531.png)
![5-(1,3-benzodioxol-5-yl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6057539.png)
![1-{3-[({1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]phenyl}ethanone](/img/structure/B6057553.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide](/img/structure/B6057554.png)
![5-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6057555.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6057560.png)

